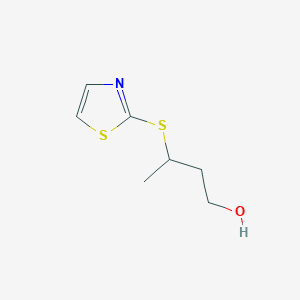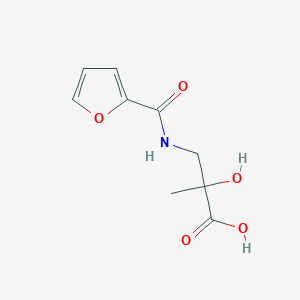![molecular formula C11H14N2O4 B7579057 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid, also known as AMPA, is a synthetic amino acid that is commonly used in scientific research. It is a derivative of glutamate, which is a neurotransmitter that is involved in many important physiological processes in the brain. AMPA is a non-selective agonist of glutamate receptors, and it has been shown to have a wide range of biochemical and physiological effects.
作用机制
2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid acts as a non-selective agonist of glutamate receptors, which means that it binds to and activates these receptors in a non-specific manner. This activation leads to the influx of calcium ions into the cell, which can trigger a wide range of biochemical and physiological responses. The exact mechanism of action of 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid is complex and not fully understood, but it is believed to involve the activation of intracellular signaling pathways and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic transmission, increase the release of neurotransmitters, and modulate the activity of ion channels. It has also been shown to have neuroprotective effects and to enhance learning and memory in animal models. Additionally, 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid has been shown to have anti-inflammatory and analgesic effects, and it has been investigated as a potential treatment for a number of neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid in scientific research is its well-established synthesis method and its ability to activate glutamate receptors in a non-specific manner. This makes it a useful tool for studying the effects of glutamate receptors on a wide range of physiological processes. However, one limitation of using 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid. One area of interest is the development of new compounds that can selectively target different subtypes of glutamate receptors. Another area of interest is the investigation of the role of glutamate receptors in neurological and psychiatric disorders, and the development of new treatments that target these receptors. Additionally, the use of 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid in combination with other compounds, such as NMDA receptor antagonists, may have therapeutic potential for a wide range of disorders.
合成方法
The synthesis of 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid is a relatively simple process that involves the reaction of 2-methyl-3-oxobutanoic acid with 6-methylpyridine-2-carbonyl chloride. The resulting compound is then treated with hydroxylamine to form the final product. This synthesis method has been well-established in the literature, and it has been used to produce large quantities of 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid for scientific research purposes.
科学研究应用
2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid has been extensively studied in scientific research, and it has been shown to have a wide range of applications. One of the most important uses of 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid is as a tool to study glutamate receptors in the brain. Glutamate receptors are involved in many important physiological processes, including learning and memory, and they are also implicated in a number of neurological disorders, such as Alzheimer's disease and Parkinson's disease. By studying the effects of 2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid on glutamate receptors, researchers can gain a better understanding of how these receptors work and how they can be targeted for therapeutic purposes.
属性
IUPAC Name |
2-hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-4-3-5-8(13-7)9(14)12-6-11(2,17)10(15)16/h3-5,17H,6H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUWSJNYYRJYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC(C)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)

![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)